molecular formula C18H31NO6 B182290 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester CAS No. 166815-97-0

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester

Cat. No.: B182290
CAS No.: 166815-97-0
M. Wt: 357.4 g/mol
InChI Key: WRRZIESILPEHHL-UHFFFAOYSA-N
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Description

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Malonic Acid Diethyl Ester Moiety: The final step involves the esterification of malonic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or piperidine derivatives.

Scientific Research Applications

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-tert-Butoxycarbonyl-piperidin-4-yl)acetic acid
  • 1-(1-tert-Butoxycarbonyl-piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

2-(1-Boc-Piperidin-4-ylmethyl)malonic acid diethyl ester is unique due to its combination of a piperidine ring with a tert-butoxycarbonyl group and a malonic acid diethyl ester moiety. This structural arrangement provides distinct reactivity and potential for diverse applications in organic synthesis and drug development.

Properties

IUPAC Name

diethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO6/c1-6-23-15(20)14(16(21)24-7-2)12-13-8-10-19(11-9-13)17(22)25-18(3,4)5/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRZIESILPEHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611141
Record name Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166815-97-0
Record name Diethyl {[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Diethyl malonate (10.4 g, 65 mmol) was added to a solution of sodium ethoxide (4.42 g, 65 mmol) in ethanol (75 mL). 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine (25 g, 68 mmol), prepared as in Example 1, Step (a), was added and the mixture was heated at reflux for 4 hours. The mixture was cooled and partitioned between ethyl acetate and water. The ethyl acetate layer was separated, washed with water and then brine, dried over sodium sulfate, and evaporated. Purification of the residue by silica gel chromatography (25% ethyl acetate-hexane) gave 1-(tert-butoxycarbonyl)-4-[2,2-di(ethoxycarbonyl)ethyl]piperidine (16 g, 45 mmol) as an oil.
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10.4 g
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4.42 g
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75 mL
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Synthesis routes and methods III

Procedure details

A mixture of 645 mg (2.0 mmol) of 1-(t-butoxycarbonyl)-4-(iodomethyl)piperidine (from EXAMPLE 32, Step A), 660 mg (2.5 mmol) of 18-crown-6, 550 mg (4.0 mmol) of potassium carbonate and 0.60 mL of diethylmalonate in 12 mL of toluene was heated at 80° C. for 20h. The mixture was cooled, partitioned between 75 mL of ether and 50 mL of H2O and the layers were separated. The organic layer was washed with 50 mL of 5% Na2S2O3, 50 mL of sat'd NaCl, dried over MgSO4 and concentrated. Flash chromatography on 30 g of silica gel using 4:1 v/v hexanes/EtOAc, then 2:1 v/v hexanes/EtOAc as the eluant afforded 630 mg (89%) of the title compound: 1H NMR (500 MHz) δ 1.07-1.14 (m, 21), 1.24-1.28 (m, 6H), 1.38-1.45 (m, 1H), 1.45 (s, 9H), 1.66 (d, J=13.0, 2H), 1.83-1.87 (m, 2H), 2.65 (t, J=7.5,22H), 3.41-3.45 (m, 1H), 4.07 (app d, J=12.5,22H), 4.194.22 (m, 2H).
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645 mg
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660 mg
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550 mg
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0.6 mL
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12 mL
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Yield
89%

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